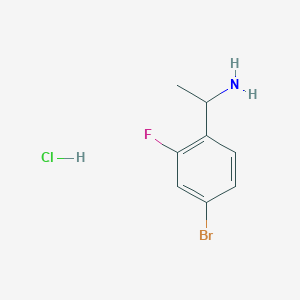

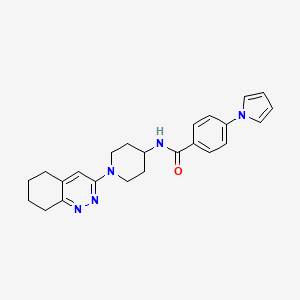

![molecular formula C24H22N4O5 B3019523 2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide CAS No. 902966-31-8](/img/structure/B3019523.png)

2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide" is a chemical entity that appears to be structurally related to a class of compounds known for their biological activity, particularly as inhibitors of certain receptors or enzymes. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related pyrimidine derivatives and their biological activities, which can provide insights into the potential characteristics and activities of the compound .

Synthesis Analysis

The synthesis of pyrimidine derivatives is well-documented in the literature. For instance, novel 2,4-diamino-5-substituted-pyrrolo[2,3-d]pyrimidines have been synthesized as potential inhibitors of dihydrofolate reductases (DHFRs) . These compounds were obtained via reductive condensations of a key intermediate with various substituted anilines, followed by reduction of the intermediate Schiff bases. This method could potentially be adapted for the synthesis of the compound , given its structural similarities to the pyrimidine derivatives described.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is critical in determining their biological activity. For example, the influence of methoxyphenyl substitution patterns on the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold has been explored to modulate the antagonistic profile of adenosine A3 receptors . The presence of methoxy groups and the specific arrangement of substituents on the pyrimidine ring can significantly affect the potency and selectivity of these compounds. The compound , with its methoxybenzyl and methoxyphenyl groups, may exhibit similar considerations in its molecular structure analysis.

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives can be influenced by their substituents. For instance, the synthesis of 2- and 4-[benzyl-(2-dimethylaminoethyl)amino]pyrimidine compounds has been reported, and their inhibitory properties against various receptors have been evaluated . The chemical reactions involving these compounds, such as their interaction with receptors, are crucial for their biological activity. The compound may undergo similar reactions due to its structural resemblance to these pyrimidine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, stability, and ability to cross biological membranes, are essential for their function as drugs. For example, a potent and selective competitive 5-HT2A antagonist with a pyrimidine structure was synthesized and evaluated for its ability to penetrate the blood-brain barrier (BBB) . Although the specific compound did not show tracer retention or specific binding, the study highlights the importance of evaluating these properties. The compound would similarly require analysis of its physical and chemical properties to determine its suitability for biological applications.

Aplicaciones Científicas De Investigación

Advanced Oxidation Processes in Environmental Science

One study discussed the importance of advanced oxidation processes (AOPs) for the degradation of acetaminophen, a common pharmaceutical compound, from aqueous media. This research highlights the generation of various by-products during the AOP treatment of acetaminophen, including acetamide, and evaluates their biotoxicity. The study utilized computational methods to predict the most reactive sites in the acetaminophen molecule, contributing to a better understanding of the degradation pathways and environmental impact of pharmaceutical pollutants (Qutob et al., 2022).

Hybrid Catalysts in Pharmaceutical Synthesis

Another relevant area of research involves the synthesis of pyranopyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries due to their bioavailability and broad applicability. The review focuses on the development of these scaffolds using hybrid catalysts, showcasing the interdisciplinary approach combining organic chemistry and pharmacology to create molecules with potential therapeutic applications (Parmar et al., 2023).

Environmental Remediation and Organic Pollutants

Research on the enzymatic degradation of organic pollutants presents an eco-friendly approach to addressing environmental contamination. This review emphasizes the role of enzymes and redox mediators in breaking down recalcitrant compounds, offering insights into the removal of various pharmaceuticals and chemicals from wastewater. Such studies are crucial for developing sustainable technologies for water treatment and pollution control (Husain & Husain, 2007).

Propiedades

IUPAC Name |

N-(2-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O5/c1-32-17-11-9-16(10-12-17)14-28-23(30)18-6-5-13-25-22(18)27(24(28)31)15-21(29)26-19-7-3-4-8-20(19)33-2/h3-13H,14-15H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IROLJDANTLELDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

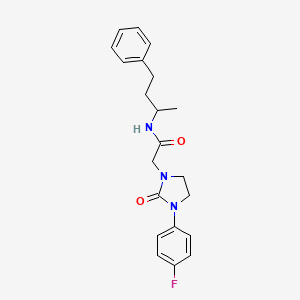

![N-(2'-(3-hydroxyazetidin-1-yl)-2-methyl-6'-morpholino-[3,4'-bipyridin]-5-yl)-2-(trifluoromethyl)isonicotinamide](/img/structure/B3019450.png)

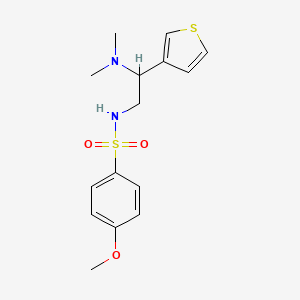

![3-(4-fluorophenyl)-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B3019456.png)

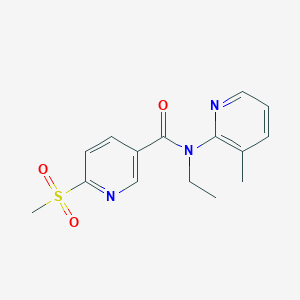

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B3019459.png)

![1-[(3-fluorophenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B3019460.png)

![2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]-6-methylpyridine-3-carboxamide](/img/structure/B3019461.png)